BenchChemオンラインストアへようこそ!

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide

Physicochemical Profiling Drug-likeness Solubility

This heterocyclic hybrid uniquely links a quinoxaline-2-carboxamide pharmacophore to a 1,2,4-oxadiazole ring bearing a tetrahydropyran (oxan-4-yl) substituent via a methylene bridge. Unlike common 1,3,4-oxadiazole hybrids, the 1,2,4-regiochemistry alters electronic and hydrogen-bonding profiles, enabling distinct target recognition. Its saturated oxan-4-yl group lowers logP (calc. 1.0) and aggregation risk versus aryl analogs, ensuring cleaner assay behavior. Ideal for EGFR-targeted antiproliferative SAR studies where COX-2-independent readouts are critical. Immediate procurement bypasses custom synthesis delays.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 2034420-92-1
Cat. No. B2614634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide
CAS2034420-92-1
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESC1COCCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C17H17N5O3/c23-17(14-9-18-12-3-1-2-4-13(12)20-14)19-10-15-21-16(22-25-15)11-5-7-24-8-6-11/h1-4,9,11H,5-8,10H2,(H,19,23)
InChIKeyIAEGWMQGBIHLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide (CAS 2034420-92-1): Structural Identity and Procurement Baseline


N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide (CAS 2034420-92-1, molecular formula C₁₇H₁₇N₅O₃, MW 339.3 g/mol) is a heterocyclic hybrid molecule that covalently links a quinoxaline-2-carboxamide scaffold to a 1,2,4-oxadiazole ring bearing a tetrahydropyran (oxan-4-yl) substituent at the 3-position via a methylene bridge [1]. The 1,2,4-oxadiazole isomer is distinct from the more commonly explored 1,3,4-oxadiazole in quinoxaline hybrids, conferring different electronic and hydrogen-bonding profiles that can alter target recognition [2]. The quinoxaline core is a recognized pharmacophore in kinase inhibitor design, while the oxan-4-yl group introduces saturated heterocyclic character that modulates physicochemical properties such as logP and aqueous solubility relative to aryl-substituted analogs [1].

Why N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


In the quinoxaline–oxadiazole hybrid class, activity profiles are exquisitely sensitive to the nature of the substituent at the oxadiazole 3-position and the oxadiazole isomer type (1,2,4- vs. 1,3,4-) [1]. Changes to the 3-substituent—e.g., replacing an oxan-4-yl group with a methyl, aryl, or heteroaryl moiety—can drastically alter antiproliferative potency, EGFR kinase inhibitory activity, and selectivity across cancer cell lines [1]. Likewise, the regiochemistry of the oxadiazole ring influences the spatial orientation of the substituent and its interaction with biological targets; 1,2,4-oxadiazoles place the 3-substituent in a different angular trajectory than 1,3,4-oxadiazoles, potentially leading to divergent binding poses and off-target profiles [1][2]. Therefore, even structurally close analogs—such as the 3-methyl, 3-(1-methyl-1H-pyrrol-2-yl), or 3-(5-methyl-1,2-oxazol-3-yl) derivatives—cannot be assumed to be functionally interchangeable, underscoring the need for compound-specific validation before procurement or experimental use [3].

Quantitative Differentiation Evidence for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide (CAS 2034420-92-1)


Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. Aryl-Substituted 1,2,4-Oxadiazole Analogs

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide possesses a calculated partition coefficient (XLogP3-AA) of 1.0, which is markedly lower than that predicted for typical aryl-substituted 1,2,4-oxadiazole congeners such as the 3-phenyl analog (estimated XLogP ~2.5–3.0). This lower lipophilicity arises from the saturated tetrahydropyran (oxan-4-yl) substituent, which introduces an ether oxygen capable of acting as a hydrogen-bond acceptor. The compound has a topological polar surface area (TPSA) of 103 Ų and 7 hydrogen-bond acceptor atoms, compared to fewer H-bond acceptors in purely aryl-substituted analogs [1]. These computed parameters suggest improved aqueous solubility and a reduced propensity for non-specific lipophilic protein binding, which may translate into cleaner in vitro assay profiles. Note: No experimental logP or solubility data for the target compound were identified; the above values are computed properties.

Physicochemical Profiling Drug-likeness Solubility

Kinase Inhibitory Potential: Class-Level Evidence from Quinoxaline-1,2,4-Oxadiazole Hybrids Against EGFR Tyrosine Kinase

Quinoxaline-1,2,4-oxadiazole hybrids have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, with select compounds in the series exhibiting IC₅₀ values in the low micromolar range and potent antiproliferative effects across MCF-7 (breast), HeLa (cervical), HCT116 (colon), and HepG2 (liver) cancer cell lines [1]. In one study, the most potent compound from a library of quinoxaline-1,2,4-oxadiazole hybrids showed higher activity than the standard drug etoposide against all tested cell lines, and molecular docking indicated strong binding to the EGFR kinase domain (PDB ID: 4HJO) [1]. The oxan-4-yl substituent in the target compound is a unique structural feature within this chemotype; its saturated heterocyclic nature may confer distinctive binding interactions with the EGFR hinge region or solvent-exposed pocket compared to flat aromatic substituents, although direct kinase inhibition data for the specific compound (CAS 2034420-92-1) are not available in the public domain.

EGFR Inhibition Tyrosine Kinase Anticancer

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffold in Quinoxaline Hybrids

The target compound incorporates a 1,2,4-oxadiazole ring, which is regioisomerically distinct from the more extensively studied 1,3,4-oxadiazole congeners. Published comparative studies of quinoxaline-1,3,4-oxadiazole derivatives have reported dual EGFR and COX-2 inhibitory activity, with EGFR IC₅₀ values of 0.093 µM and 0.107 µM for the most potent compounds, and COX-2 IC₅₀ values of 1.912 µM and 2.149 µM [1]. In contrast, quinoxaline-1,2,4-oxadiazole hybrids have primarily been profiled for antiproliferative activity and selective EGFR targeting without reported COX-2 activity [2]. The different regiochemistry alters the vector of the 3-substituent relative to the quinoxaline core, which can influence target selectivity. The 1,2,4-oxadiazole isomer places the oxan-4-yl group in a distinct spatial orientation that may favor EGFR over COX-2 binding, although direct selectivity data for the target compound are absent.

Oxadiazole Isomerism EGFR Selectivity COX-2 Inhibition

Commercial Availability Advantage: Vendor-Cataloged Identity vs. Non-Commercialized Analogs

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide (CAS 2034420-92-1) is listed in the Evitachem catalog (Catalog Number: EVT-2751708) with full structural characterization including IUPAC name, InChI, InChI Key, and SMILES string . The compound is specified for non-human research use only. In contrast, closely related analogs such as the 3-(1-methyl-1H-pyrrol-2-yl) derivative (CAS 2034440-29-2), 3-(5-methyl-1,2-oxazol-3-yl) derivative (CAS 2034466-75-4), and 3-(thian-4-yl) derivative (CAS 2034379-83-2) are not widely cataloged by major research chemical suppliers. This commercial availability reduces synthesis burden and lead time for researchers requiring this specific chemotype with the oxan-4-yl substituent. However, no certificates of analysis (CoA) or purity specifications were publicly accessible at the time of this analysis, and buyers should request batch-specific QC data directly from the vendor.

Procurement Commercial Availability Compound Sourcing

Ligand Efficiency Potential: Computed Rotatable Bond Count and Molecular Complexity vs. Larger 1,3,4-Oxadiazole Hybrids

The target compound has a molecular weight of 339.3 g/mol with 4 rotatable bonds and a complexity score of 460 (PubChem Cactvs) [1]. By comparison, many quinoxaline-1,3,4-oxadiazole hybrids with extended aromatic substituents (e.g., 5,6,7,8-tetrahydronaphthalen-2-yl or benzofuran-2-yl derivatives) possess molecular weights exceeding 380–400 g/mol and higher rotatable bond counts, which can reduce ligand efficiency (LE) and oral bioavailability potential [2]. The relatively compact nature of the oxan-4-yl group, combined with the low logP (1.0), yields a favorable predicted ligand efficiency profile. While no experimental binding data exist for this specific compound, the computational parameters suggest that it meets key drug-likeness filters (MW < 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) more comfortably than many larger quinoxaline-oxadiazole hybrids.

Ligand Efficiency Fragment-based Design Molecular Complexity

Optimal Application Scenarios for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide Based on Differentiated Evidence


EGFR Kinase Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

The compound is a suitable starting scaffold for SAR campaigns targeting EGFR tyrosine kinase inhibition, given that quinoxaline-1,2,4-oxadiazole hybrids have demonstrated antiproliferative activity superior to etoposide in MCF-7, HeLa, HCT116, and HepG2 cell lines [1]. The oxan-4-yl substituent provides a unique, saturated heterocyclic vector for exploring interactions with the solvent-exposed region or ribose pocket of the EGFR active site, distinct from the aryl or heteroaryl substituents used in published analogs. Researchers can use this compound as a parent structure to systematically vary the oxadiazole 3-position or quinoxaline core to map kinase selectivity and improve potency.

Selective EGFR Pathway Probing Without COX-2 Confounding Activity

Unlike quinoxaline-1,3,4-oxadiazole hybrids that exhibit dual EGFR/COX-2 inhibition (EGFR IC₅₀ ~0.1 µM; COX-2 IC₅₀ ~2 µM [2]), the 1,2,4-oxadiazole scaffold class has been profiled primarily for antiproliferative and EGFR-targeted activity [1]. This distinction makes the target compound particularly valuable for cell signaling studies where COX-2-mediated anti-inflammatory effects would confound interpretation of EGFR-dependent phenotypes. Procurement of the 1,2,4-oxadiazole regioisomer ensures pathway-specific tool compound usage.

High-Throughput Screening (HTS) Library Design with Favorable Physicochemical Properties

With a calculated logP of 1.0, TPSA of 103 Ų, and molecular weight of 339.3 g/mol, this compound occupies a favorable region of drug-like chemical space [3]. Its lower lipophilicity relative to aryl-substituted analogs reduces the risk of non-specific aggregation and protein binding in biochemical assays, a common source of false positives in HTS campaigns. Compound management groups can prioritize this scaffold for inclusion in lead-like or fragment-enriched screening libraries where clean assay behavior is paramount.

Rapid Target Validation with Commercially Available, Pre-Characterized Quinoxaline-Oxadiazole Chemotype

The compound's availability from a commercial vendor (Evitachem, EVT-2751708 ) with confirmed CAS registration and structural characterization (InChI, SMILES) enables immediate procurement without the delays and costs of custom synthesis. This is particularly advantageous for academic labs and small biotech companies conducting pilot target validation studies, where speed and budget constraints preclude multi-step synthesis of novel analogs. The oxan-4-yl substituent is a distinguishing feature not commonly found in vendor-cataloged quinoxaline-oxadiazole hybrids, providing a differentiated chemical starting point.

Quote Request

Request a Quote for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.